Methyl 5-azaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound notable for its unique bicyclic structure that incorporates a nitrogen atom. This compound is classified as a spiro compound, which is characterized by having two or more rings that share a single atom. The molecular formula of methyl 5-azaspiro[2.4]heptane-2-carboxylate is , and its molecular weight is approximately 155.19 g/mol. It is recognized for its potential applications in medicinal chemistry and materials science due to its interesting structural properties and reactivity.
The synthesis of methyl 5-azaspiro[2.4]heptane-2-carboxylate typically involves cyclization reactions of suitable precursors under controlled conditions. One common synthetic route includes the reaction of cyclopropylidene acetate with an azomethine ylide, often catalyzed by copper complexes.
Methyl 5-azaspiro[2.4]heptane-2-carboxylate features a spirocyclic framework where the nitrogen atom is integrated into the carbon skeleton, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | methyl 5-azaspiro[2.4]heptane-2-carboxylate |
| InChI | InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(6)2-3-9-5-8/h6,9H,2-5H2,1H3 |
| InChI Key | CQWLSVPIPLWPHU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC12CCNC2 |
Methyl 5-azaspiro[2.4]heptane-2-carboxylate can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, leading to various substituted spirocyclic compounds based on the specific reagents used.
The mechanism of action for methyl 5-azaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access and leading to diverse biological effects depending on the targeted enzyme or receptor.
Methyl 5-azaspiro[2.4]heptane-2-carboxylate is typically presented as a colorless to pale yellow liquid with a distinctive odor.
The compound exhibits moderate solubility in organic solvents such as methanol and dichloromethane but has limited solubility in water due to its hydrophobic characteristics.
The stability of methyl 5-azaspiro[2.4]heptane-2-carboxylate under various environmental conditions has been studied, indicating that it remains stable under neutral pH but may degrade under extreme acidic or basic conditions.
Methyl 5-azaspiro[2.4]heptane-2-carboxylate has several significant applications in scientific research:
Spirocyclic proline analogues represent a structurally constrained class of amino acid derivatives with significant potential in drug discovery. Methyl 5-azaspiro[2.4]heptane-2-carboxylate exemplifies this category, featuring a unique spiro[2.4]heptane core that imposes three-dimensional rigidity. The synthesis of such compounds demands precise stereochemical control, driving the development of advanced catalytic asymmetric methodologies.
Phase-transfer catalysis (PTC) enables efficient spiroannulation under mild conditions by mediating reactions between immiscible phases through chiral catalysts. For 5-azaspiro[2.4]heptane systems, N-protected glycine imine esters serve as key precursors that undergo alkylation under PTC conditions. Chiral quaternary ammonium salts (e.g., Cinchona-derived catalysts) facilitate enantioselective deprotonation and subsequent nucleophilic addition to 1,2-dihaloalkanes or cyclobutylidene equivalents [3] [7].
The reaction proceeds via ion-pairing stabilization, where the chiral cation directs the conformation of the glycine enolate during intramolecular cyclization. Critical parameters include catalyst structure, solvent polarity, and base strength. Optimal conditions employ toluene/50% aqueous KOH biphasic systems with Maruoka catalysts, achieving >90% enantiomeric excess (ee) for spirocyclic products [3] [8]. This method circumvents transition-metal residues, enhancing suitability for pharmaceutical synthesis.
Table 1: Optimized PTC Conditions for Spiroannulation
| Catalyst | Base | Solvent System | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-Spiro QUAT | KOH/H₂O | Toluene/H₂O | 88 | 92 |
| Cinchona Alkaloid-Derived | CsOH/H₂O | CH₂Cl₂/H₂O | 76 | 85 |
| Binaphthyl Ammonium Salt | NaOH/H₂O | Xylene/H₂O | 82 | 89 |
Double allylic alkylation constructs the spirocyclic core through sequential C–C bond formation. This approach utilizes electrophiles like 1,3-dibromopropane and stabilized nucleophiles derived from glycine equivalents. Zinc-copper couples mediate the first alkylation, generating a stabilized anion primed for intramolecular cyclization upon heating [3].
Key intermediates include diethyl 2-substituted malonates or N-diphenylmethylene glycine esters. After initial intermolecular alkylation, the enolate attacks the pendant allylic bromide, forming the spiro[2.4]heptane skeleton. Thermal decomposition of zinc intermediates liberates cyclized products, which undergo hydrolysis and decarboxylation to yield 4-methyleneproline precursors. Yields range from 65–78%, with diastereoselectivity controlled through steric bulk of the imine protecting group [3] [4].
Table 2: Allylic Alkylation Agents and Outcomes
| Nucleophile | Electrophile | Activation | Cyclization Yield (%) |
|---|---|---|---|
| Diethyl acetamidomalonate | 1,3-Dibromopropane | Zn/Cu | 72 |
| N-Benzylidene glycine ethyl ester | 1,4-Dibromobutane | Zn/Cu | 68 |
| tert-Butyl diphenylglycinate | 1,3-Dibromopropane | LDA/ZnBr₂ | 75 |
Chirality transfer leverages existing stereocenters to propagate enantioselectivity during ring-forming steps. In 5-azaspiro[2.4]heptane synthesis, enantiopure Davis-Ellman sulfinimines serve as chiral auxiliaries. Deprotonated cyclobutane carboxylates (e.g., methyl cyclobutane-1-carboxylate) add stereoselectively to these imines via a six-membered transition state, governed by steric shielding from the tert-butylsulfinyl group [7].
Subsequent diastereoselective reduction of the ketimine intermediate with NaBH₄ or L-Selectride® yields amines poised for cyclization. Acid-mediated sulfinyl group removal triggers spontaneous lactamization, forming enantiopure spirocyclic prolines with >98% ee. The mechanism involves stereospecific intramolecular nucleophilic substitution, where the amine displaces a halide or activated leaving group from the cyclobutane ring. Computational studies confirm chair-like transition states minimize strain during spiro-fusion [7] [8].
Table 3: Comparative Chirality Transfer Methods
| Chiral Controller | Reducing Agent | Cyclization Method | ee (%) |
|---|---|---|---|
| (R)-tert-Butanesulfinamide | NaBH₄ | HCl/THF | 98 |
| (S)-Binaphthyl phosphoramide | L-Selectride® | TFA/CH₂Cl₂ | 95 |
| Chiral Pool Derivative | DIBAL-H | PPTS/Toluene | 90 |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: